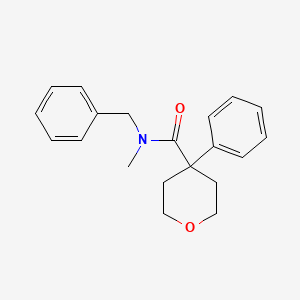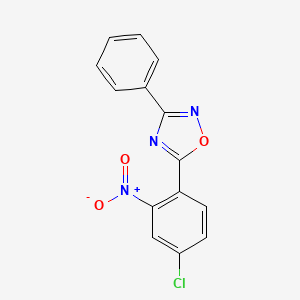![molecular formula C14H13N3O5S B5806986 dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)
dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic effects in the treatment of various types of cancers and autoimmune diseases. In
Mécanisme D'action
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cells and other immune cells. By inhibiting BTK, this compound can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth, the modulation of immune responses, and the reduction of inflammation. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization of its dosing and administration.
Orientations Futures
There are several future directions for the research and development of dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate, including the exploration of its therapeutic potential in other types of cancers and autoimmune diseases, the optimization of its dosing and administration, the investigation of its potential combination with other drugs, and the development of more potent and selective BTK inhibitors.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic effects in the treatment of various types of cancers and autoimmune diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new and effective treatments for these diseases.
Méthodes De Synthèse
The synthesis of dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield dimethyl 3-methyl-5-chloro-2,4-thiophenedicarboxylate. This intermediate is then reacted with 2-pyrazinecarboxylic acid hydrazide to form the final product, this compound.
Applications De Recherche Scientifique
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate has been extensively studied in preclinical models and has demonstrated promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown potential therapeutic effects in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
dimethyl 3-methyl-5-(pyrazine-2-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-7-9(13(19)21-2)12(23-10(7)14(20)22-3)17-11(18)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMPPHAIWSSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)




![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)



![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)